

SU1498: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SU1498

Cat. No.: B1682638

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SU1498**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document outlines its core physicochemical properties, mechanism of action, and detailed protocols for key experimental applications.

Core Compound Information

SU1498 is a synthetic small molecule that acts as a reversible, ATP-competitive inhibitor. Its primary target is the kinase domain of VEGFR2 (also known as KDR or Flk-1), a key mediator of angiogenesis.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	390.52 g/mol	[1][2][3]
Chemical Formula	C ₂₅ H ₃₀ N ₂ O ₂	[1][2][3]
IUPAC Name	(2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)-2-propenamide	[3]
CAS Number	168835-82-3	[3]
Synonyms	AG-1498, Tyrphostin SU 1498	[3]
Solubility	DMSO: 100 mg/mL (256.07 mM)	[3]
Appearance	White to off-white solid	[3]

Potency and Selectivity

Target	IC ₅₀	Reference
VEGFR2 (Flk-1/KDR)	700 nM	[2]
PDGF-receptor	>50 µM	
EGF-receptor	>100 µM	
HER2	>100 µM	

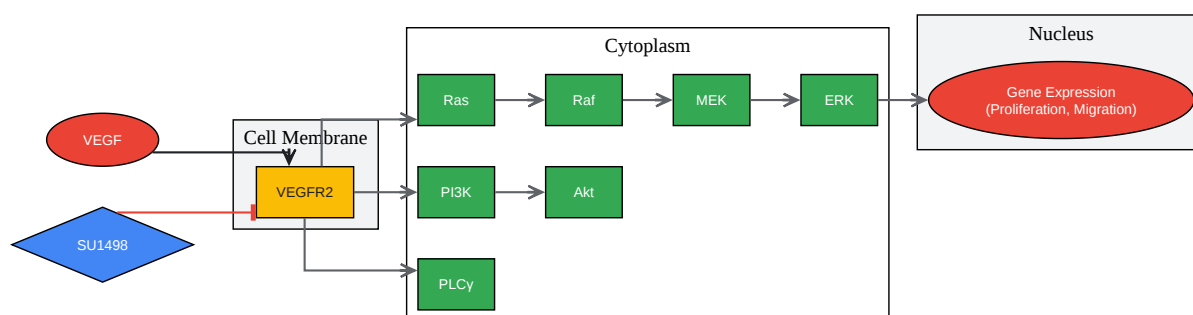
Mechanism of Action and Signaling Pathways

SU1498 selectively inhibits the tyrosine kinase activity of VEGFR2, thereby blocking the downstream signaling cascades initiated by the binding of VEGF. This inhibition prevents angiogenesis and vascular permeability. The primary signaling pathways affected are the MAPK/ERK and PI3K/Akt pathways.[4]

Interestingly, while **SU1498** inhibits VEGFR2, it has been observed to cause an accumulation of phosphorylated ERK (p-ERK) in endothelial cells.[5] This is attributed to the inhibition of phosphatases that would normally dephosphorylate ERK.[6] However, **SU1498** has been

shown to inhibit the kinase activity of this accumulated p-ERK.[5] It does not appear to affect the phosphorylation of Akt.[1]

VEGFR2 Signaling Pathway Inhibition by SU1498



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VEGFR2 signaling pathway and the inhibitory action of **SU1498**.

Experimental Protocols

In Vitro Kinase Assay for ERK1/2

This protocol assesses the direct inhibitory effect of **SU1498** on ERK1 or ERK2 kinase activity.

Methodology:

- Prepare a solution of active ERK1 or ERK2 enzyme in a kinase buffer.
- In separate tubes, mix the enzyme solution with varying concentrations of **SU1498** (e.g., 0-10 μ L of a 50 μ M stock solution). A control tube should receive only the kinase buffer.
- Incubate the enzyme-inhibitor mixtures for 10 minutes at 25°C.
- Initiate the kinase reaction by adding a solution containing the substrate (e.g., Elk1) and ATP.

- Continue the incubation for a specified period.
- Terminate the reaction and analyze the results, typically by measuring the amount of phosphorylated substrate.[\[2\]](#)

Cell-Based Proliferation Assay

This assay measures the effect of **SU1498** on the proliferation of endothelial cells in response to VEGF.

Methodology:

- Seed endothelial cells (e.g., iCell Endothelial Cells) in a 96-well plate at a density of approximately 5,000 cells/cm².
- Culture the cells for 24 hours in maintenance medium.
- Induce serum starvation for 24 hours.
- Treat the cells with a serial dilution of **SU1498** (e.g., up to 40 µM) in the presence of a constant concentration of VEGF (e.g., 5 ng/ml).
- Culture the cells for an additional 3 days.
- Assess cell viability and proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[\[7\]](#)

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the levels of phosphorylated ERK (p-ERK) in cells treated with **SU1498**.

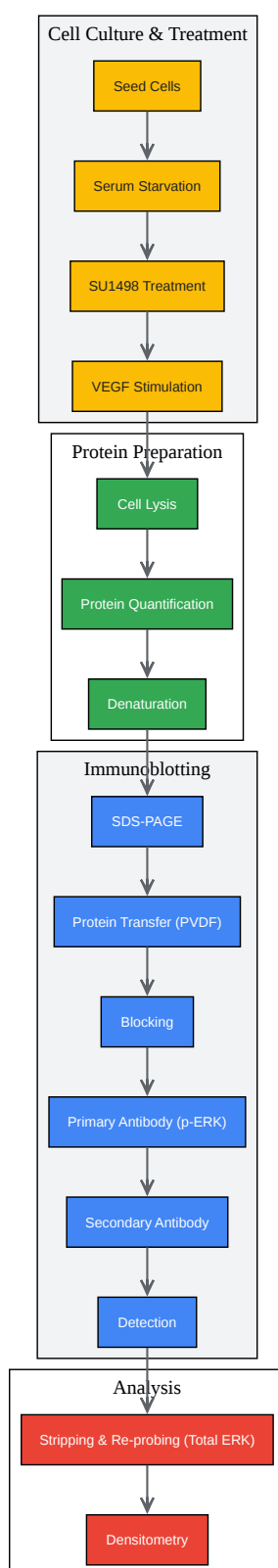
Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and grow to 70-80% confluency.[\[1\]](#)[\[8\]](#)

- Serum-starve the cells overnight.[1]
- Pre-treat the cells with **SU1498** (e.g., 10 μ M) for 15 minutes.[1]
- Stimulate the cells with a growth factor such as VEGF (e.g., 100 ng/ml) for 10 minutes.[1]
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.[8]
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[8]
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of each sample.
 - Denature the protein samples by heating at 95-100°C for 5 minutes.[8]
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.[8]
- Protein Transfer and Immunoblotting:
 - Transfer the separated proteins to a PVDF membrane.[8]
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[9]
 - Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.[9]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
 - Detect the signal using an appropriate chemiluminescent substrate.[10]
- Stripping and Re-probing for Total ERK:

- To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies.[\[9\]](#)
- Re-block the membrane and probe with a primary antibody against total ERK.
- Repeat the secondary antibody and detection steps.
- Quantify the band intensities for both p-ERK and total ERK using densitometry software.
[\[9\]](#)

Experimental Workflow for Western Blot Analysis



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Workflow for Western blot analysis of p-ERK levels.

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